2-Chlorobenzyl chloride CAS number 611-19-8
2-Chlorobenzyl chloride CAS number 611-19-8
An In-depth Technical Guide to 2-Chlorobenzyl chloride (CAS 611-19-8)
Introduction
2-Chlorobenzyl chloride, with the CAS number 611-19-8, is a significant chemical intermediate in various industrial applications.[1] Its chemical structure, featuring a chloromethyl group and a chlorine atom on the benzene ring, imparts a dual reactivity that makes it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
This compound is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals like pesticides and herbicides, and colorants for dyes and pigments.[1][2][3] Its role as a precursor in the production of the herbicide Clomazone and various pharmaceuticals underscores its importance in both agriculture and medicine.[2]
Physicochemical Properties
2-Chlorobenzyl chloride is a colorless to slightly yellow liquid with a pungent odor.[4][5] It is characterized by its insolubility in water and its sensitivity to moisture and heat.[6][7] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 611-19-8 | [6] |
| Molecular Formula | C₇H₆Cl₂ | [6][8] |
| Molecular Weight | 161.03 g/mol | [4][6] |
| Physical State | Liquid | [6] |
| Color | Colorless to slightly yellow | [5][6] |
| Melting Point | -13 °C | [5] |
| Boiling Point | 213-214 °C (lit.) | [5][9] |
| Density | 1.274 g/mL at 25 °C (lit.) | [5][9] |
| Refractive Index (n20/D) | 1.559 (lit.) | [5] |
| Vapor Pressure | 3 mm Hg (at 84 °C) | [5] |
| Flash Point | 180 °F | [5] |
| Water Solubility | Insoluble | [5][7] |
| LogP | 3.32 (at 25°C and pH 6.4) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chlorobenzyl chloride. Key spectral data are summarized below.
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectrum available. Key shifts can be assigned to aromatic and benzylic protons. | [4][10] |
| ¹³C NMR | Spectrum available for structural confirmation. | [10] |
| IR | FTIR spectra are available, showing characteristic peaks for aromatic C-H and C-Cl bonds. | [4] |
| Mass Spectrometry | GC-MS data is available for molecular weight confirmation and fragmentation analysis. | [4] |
Synthesis and Experimental Protocols
The synthesis of 2-Chlorobenzyl chloride is most commonly achieved through the chlorination of 2-chlorotoluene. This process can be initiated by radical initiators or photochemical means.
Experimental Protocol: Synthesis via Chlorination of 2-Chlorotoluene
This protocol describes a common laboratory-scale synthesis of 2-Chlorobenzyl chloride.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mercury immersion lamp (or a 500-watt photolamp)
-
Heating bath
-
Wash bottles with concentrated sulfuric acid
-
2-chlorotoluene
-
Gaseous chlorine
-
Sodium hydrogen carbonate
-
Magnesium sulfate
-
20-cm Vigreux column for distillation
Procedure:
-
Setup: Assemble the three-necked flask with the gas inlet tube, reflux condenser, and the immersion lamp. Ensure the setup is dry.
-
Drying Chlorine: Pass the gaseous chlorine through a wash bottle containing concentrated sulfuric acid to dry the gas.[9] Use safety wash bottles on either side.[9]
-
Reaction: Heat the 2-chlorotoluene in the flask to its boiling point using a heating bath.[9]
-
Chlorination: Introduce a vigorous stream of dried chlorine gas into the boiling 2-chlorotoluene.[9] Irradiate the mixture with the lamp to facilitate the reaction.[9]
-
Monitoring: Continue the chlorination until the calculated increase in weight is achieved or the liquid temperature reaches an empirically determined point (e.g., 205°C).[9] Ensure no chlorine gas passes through the condenser.[9]
-
Work-up: Allow the reaction mixture to cool. Add a small amount of sodium hydrogen carbonate to neutralize any acidic byproducts.[9]
-
Purification: Wash the mixture with water, dry it with magnesium sulfate, and then fractionally distill it under vacuum using a Vigreux column.[9] For a high-purity product, a second fractionation with narrower collection limits is recommended.[9]
Yield: This method can achieve a yield of up to 85%.[9]
Caption: Experimental workflow for the synthesis of 2-Chlorobenzyl chloride.
Chemical Reactivity and Applications
The reactivity of 2-Chlorobenzyl chloride is centered around the benzylic chloride, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of the 2-chlorobenzyl group into various molecules.[2]
Key Applications:
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of several APIs.[1][2] For example, it is a precursor for antifungal agents like Econazole and antihistamines.[3][5]
-
Agrochemicals: The compound is essential for producing pesticides and herbicides.[2][3] A notable application is in the synthesis of the herbicide Clomazone.[2][5]
-
Dyes and Pigments: It is used in the manufacturing of various colorants for textiles, plastics, and coatings.[2][3]
-
Organic Synthesis: It serves as a general-purpose reagent for introducing the 2-chlorobenzyl moiety in research and development.[3]
Caption: Logical relationship of 2-Chlorobenzyl chloride as a chemical intermediate.
Safety and Toxicology
2-Chlorobenzyl chloride is classified as a hazardous substance and requires careful handling.[11] It is harmful if swallowed, inhaled, or in contact with skin.[11][12]
GHS Hazard Statements:
-
H312: Harmful in contact with skin[4]
-
H314: Causes severe skin burns and eye damage[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[12]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[12]
-
H410: Very toxic to aquatic life with long-lasting effects[12]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Personal Protection: Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling Precautions: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product.[11][12] Keep containers securely sealed when not in use.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12] It should be stored at 2-8°C.[5]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][12] Seek medical attention if you feel unwell.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.
Conclusion
2-Chlorobenzyl chloride is a cornerstone intermediate in the chemical industry, with significant contributions to pharmaceuticals, agrochemicals, and material science. Its versatile reactivity, coupled with well-established synthesis routes, ensures its continued importance. However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chlorobenzyl chloride | SIELC Technologies [sielc.com]
- 4. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. 2-Chlorobenzyl chloride, 98+% | Fisher Scientific [fishersci.ca]
- 8. 2-Chlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-Chlorobenzyl chloride(611-19-8) 1H NMR spectrum [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
